molecular formula C20H23FN2OS B12578776 N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

Cat. No.: B12578776
M. Wt: 358.5 g/mol
InChI Key: PVFPYYVCBOIWPT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorinated phenanthridinyl moiety, and a sulfanyl-acetamide linkage, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the phenanthridinyl precursor. This precursor is then fluorinated under controlled conditions. The cyclopentyl group is introduced through a cyclization reaction, and the final step involves the formation of the sulfanyl-acetamide linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

Scientific Research Applications

N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenanthridinyl derivatives and fluorinated acetamides. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide apart is its unique combination of a cyclopentyl group, a fluorinated phenanthridinyl moiety, and a sulfanyl-acetamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23FN2OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23FN2OS/c21-13-9-10-18-17(11-13)15-7-3-4-8-16(15)20(23-18)25-12-19(24)22-14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,22,24)

InChI Key

PVFPYYVCBOIWPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C=C(C=C3)F)C4=C2CCCC4

Origin of Product

United States

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